molecular formula C20H16I2N2O4 B5027713 5-[(3,5-Diiodo-2-phenylmethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

5-[(3,5-Diiodo-2-phenylmethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B5027713
M. Wt: 602.2 g/mol
InChI Key: CDYFYHAJBYALGA-UHFFFAOYSA-N
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Description

5-[(3,5-Diiodo-2-phenylmethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes multiple iodine atoms and a diazinane ring

Properties

IUPAC Name

5-[(3,5-diiodo-2-phenylmethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16I2N2O4/c1-23-18(25)15(19(26)24(2)20(23)27)9-13-8-14(21)10-16(22)17(13)28-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYFYHAJBYALGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C(=CC(=C2)I)I)OCC3=CC=CC=C3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16I2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-Diiodo-2-phenylmethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multiple steps:

    Formation of the Phenylmethoxyphenyl Intermediate: This step involves the iodination of a phenylmethoxyphenyl compound using iodine and an oxidizing agent such as hydrogen peroxide.

    Condensation Reaction: The iodinated intermediate is then subjected to a condensation reaction with 1,3-dimethyl-1,3-diazinane-2,4,6-trione under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxyphenyl moiety.

    Reduction: Reduction reactions may target the iodine atoms, potentially leading to deiodination.

    Substitution: The iodine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols or amines can replace the iodine atoms under appropriate conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the phenylmethoxyphenyl moiety.

    Reduction: Deiodinated derivatives are common products.

    Substitution: Substituted derivatives where iodine atoms are replaced by nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, 5-[(3,5-Diiodo-2-phenylmethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study iodine metabolism and its effects on biological systems. Its ability to undergo substitution reactions makes it a valuable tool for labeling and tracking biomolecules.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications in drug development. Its iodine content and diazinane ring may confer unique pharmacological properties, making it a candidate for further investigation as a therapeutic agent.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-[(3,5-Diiodo-2-phenylmethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is not fully understood. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The iodine atoms may play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3,5-Diiodo-2-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
  • 5-[(3,5-Diiodo-2-ethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Uniqueness

Compared to similar compounds, 5-[(3,5-Diiodo-2-phenylmethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is unique due to the presence of the phenylmethoxy group. This structural feature may influence its chemical reactivity and biological activity, making it distinct from other related compounds.

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